Cas no 2649067-72-9 (1-(difluoromethoxy)-2-(isocyanatomethyl)benzene)

1-(difluoromethoxy)-2-(isocyanatomethyl)benzene is a versatile organic compound with unique chemical properties. It exhibits excellent solubility in various organic solvents, making it suitable for a wide range of applications. The presence of both a difluoromethoxy and isocyanatomethyl group provides a platform for further functionalization, enabling its use in the synthesis of polymers, pharmaceuticals, and agrochemicals. Its stability and reactivity make it a valuable building block in chemical research and development.
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene structure
2649067-72-9 structure
Product name:1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
CAS No:2649067-72-9
MF:C9H7F2NO2
MW:199.154189348221
CID:6586172
PubChem ID:117288154

1-(difluoromethoxy)-2-(isocyanatomethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
    • EN300-1971778
    • 2649067-72-9
    • Inchi: 1S/C9H7F2NO2/c10-9(11)14-8-4-2-1-3-7(8)5-12-6-13/h1-4,9H,5H2
    • InChI Key: HOADUVNXAIGBGJ-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1CN=C=O)F

Computed Properties

  • Exact Mass: 199.04448479g/mol
  • Monoisotopic Mass: 199.04448479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 3.6

1-(difluoromethoxy)-2-(isocyanatomethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1971778-0.1g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
0.1g
$804.0 2023-09-16
Enamine
EN300-1971778-0.05g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
0.05g
$768.0 2023-09-16
Enamine
EN300-1971778-1.0g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
1g
$914.0 2023-06-02
Enamine
EN300-1971778-5.0g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
5g
$2650.0 2023-06-02
Enamine
EN300-1971778-5g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
5g
$2650.0 2023-09-16
Enamine
EN300-1971778-0.25g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
0.25g
$840.0 2023-09-16
Enamine
EN300-1971778-10.0g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
10g
$3929.0 2023-06-02
Enamine
EN300-1971778-10g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
10g
$3929.0 2023-09-16
Enamine
EN300-1971778-1g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
1g
$914.0 2023-09-16
Enamine
EN300-1971778-0.5g
1-(difluoromethoxy)-2-(isocyanatomethyl)benzene
2649067-72-9
0.5g
$877.0 2023-09-16

1-(difluoromethoxy)-2-(isocyanatomethyl)benzene Related Literature

Additional information on 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene

Introduction to 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene (CAS No. 2649067-72-9)

1-(difluoromethoxy)-2-(isocyanatomethyl)benzene, with the CAS number 2649067-72-9, is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its distinctive functional groups: a difluoromethoxy group and an isocyanatomethyl group, which confer it with a range of chemical properties and potential applications.

The difluoromethoxy group (-OCHF2) is known for its electron-withdrawing effect, which can influence the reactivity and stability of the molecule. This group is particularly useful in the design of bioactive molecules, as it can enhance the lipophilicity and metabolic stability of drugs. The isocyanatomethyl group (-CH2NCO) is a reactive functional group that can participate in various chemical reactions, such as the formation of ureas and carbamates, making it valuable in the synthesis of polymers and pharmaceutical intermediates.

In recent years, there has been a growing interest in the use of 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene in the development of new therapeutic agents. Research has shown that compounds containing difluoromethoxy groups can exhibit improved pharmacokinetic properties, such as enhanced oral bioavailability and reduced susceptibility to metabolic degradation. This makes them attractive candidates for drug discovery programs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

The isocyanatomethyl group in 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene provides additional opportunities for chemical modification. For instance, the reaction of this group with primary amines can yield urea derivatives, which are known for their biological activity. Ureas have been widely studied for their ability to modulate protein-protein interactions and inhibit specific enzymes, making them valuable scaffolds in drug design.

Beyond its applications in pharmaceutical research, 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene has also found use in materials science. The combination of its difluoromethoxy and isocyanatomethyl groups allows for the synthesis of polymers with unique properties. For example, these polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and advanced materials.

In terms of synthetic chemistry, the preparation of 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene involves several well-established methods. One common approach involves the reaction of 1-fluoro-2-isocyanato-3-methylbenzene with difluoromethanol under appropriate conditions. This method provides good yields and high purity, making it suitable for large-scale production.

The physical properties of 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene, such as its melting point, boiling point, and solubility, are important considerations for its handling and application. These properties can be influenced by the presence of the difluoromethoxy and isocyanatomethyl groups. For instance, the presence of these groups can increase the compound's polarity and affect its solubility in different solvents.

Safety is a critical aspect when working with any chemical compound. While specific safety data sheets (SDS) should always be consulted for detailed information, it is generally important to handle 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene with care due to its reactive nature. Proper personal protective equipment (PPE), such as gloves and goggles, should be used to minimize exposure risks.

In conclusion, 1-(difluoromethoxy)-2-(isocyanatomethyl)benzene (CAS No. 2649067-72-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique combination of functional groups makes it a valuable tool in organic synthesis, pharmaceutical research, and materials science. As research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing these fields.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd